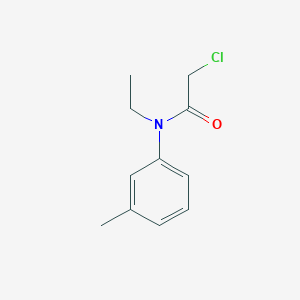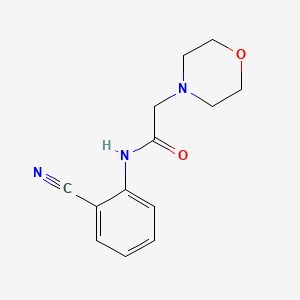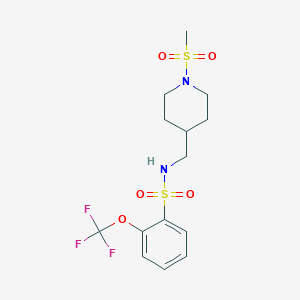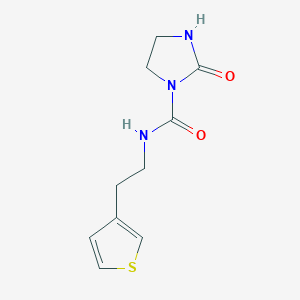
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride is a chemical compound that is commonly used in scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Piperazine and Morpholine Derivatives in Medicinal Chemistry
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications. Recent medicinal chemistry investigations have shown that these compounds are integral to developing new therapeutic agents due to their potent pharmacophoric activities. Scientists have developed various methods for synthesizing piperazine and morpholine analogues, revealing their significant potential in drug design and development. These compounds' broad spectrum of pharmacological profiles is due to their structural versatility, enabling modifications that lead to new therapeutic properties (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity Analysis
In the field of antioxidant research, the methodologies for determining antioxidant activity are crucial. The study of antioxidants and their implications in various fields, including medicine and pharmacy, highlights the importance of accurate and reliable assays. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are pivotal in analyzing the antioxidant capacity of complex samples, including those containing morpholine derivatives. These methods help clarify the mechanisms and kinetics of processes involving antioxidants, contributing to the understanding of their biological roles and potential therapeutic uses (I. Munteanu & C. Apetrei, 2021).
Morpholine and Pyrans Derivatives: Pharmacological Interest
The pharmacological interest in morpholine and its derivatives, including pyrans, has increased due to their broad spectrum of biological activities. Morpholine, a six-membered aromatic organic heterocycle, is found in various compounds with diverse pharmacological actions. This review emphasizes the significant role of morpholine derivatives in biochemistry, showcasing their essential contributions to developing new therapeutic agents. The exploration of morpholine and pyran analogues has led to discoveries in chemical methodologies and pharmacophoric activities, underlying their potential in drug development (M. Asif & M. Imran, 2019).
Gene Function Inhibition by Morpholino Oligos
Morpholino oligos, designed to inhibit gene function, have been tested across various model organisms, demonstrating their utility in studying gene function. These oligos provide a simple and rapid method to investigate gene function, highlighting the versatility of morpholine derivatives in genetic research. The successful application of morpholino oligos in developmental biology underscores their potential in biomedical research, offering insights into gene regulation and expression (J. Heasman, 2002).
Propriétés
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;/h10-13H,3-9H2,1-2H3;1H/t10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRALEBXMZHSLM-NJJJQDLFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)



![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)


![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)

